molecular formula C13H18N2O2 B2446638 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid CAS No. 1225863-00-2

4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid

Cat. No.: B2446638
CAS No.: 1225863-00-2
M. Wt: 234.299
InChI Key: NFWMREHNUPSZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid is a synthetic organic compound that incorporates a pyrrolidine ring, a five-membered nitrogen heterocycle of significant value in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, particularly antibiotics and central nervous system (CNS)-active agents . Its distinct spatial configuration and physicochemical properties allow it to effectively interact with biological targets, improving the potency and pharmacokinetic profiles of drug candidates . This compound serves as a versatile chemical building block for researchers designing and synthesizing novel molecules. Its structure, featuring a benzoic acid moiety linked to a pyrrolidine unit via an ethylamino spacer, makes it a valuable intermediate for creating potential protease inhibitors, receptor ligands, and other bioactive compounds . The exploration of pyrrolidine derivatives is a critical area of research in addressing pressing global health challenges, including the development of new antibacterial agents to combat antibiotic resistance and the search for novel therapeutics for complex neurodegenerative disorders . This chemical reagent provides a foundational template for such innovative discovery efforts.

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-3-5-12(6-4-11)14-7-10-15-8-1-2-9-15/h3-6,14H,1-2,7-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWMREHNUPSZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors. One common method involves the cyclization of 1,4-diaminobutane.

    Attachment of the Ethylamino Group: The ethylamino group is introduced by reacting the pyrrolidine with ethylamine under appropriate conditions.

    Coupling with Benzoic Acid: The final step involves coupling the ethylamino-pyrrolidine intermediate with benzoic acid. This can be achieved through a condensation reaction using reagents such as carbodiimides to activate the carboxylic acid group of benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules, including potential drug candidates.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of the ethylamino group.

    4-(2-(Piperidin-1-yl)ethylamino)benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid is unique due to the presence of both the pyrrolidine ring and the benzoic acid moiety, which confer specific chemical and biological properties. The ethylamino linkage provides flexibility and potential for further functionalization, making it a versatile compound for various applications.

Biological Activity

4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its effects on enzyme inhibition, neuroprotection, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This compound features a benzoic acid moiety with a pyrrolidine ring attached through an ethylamine linker.

1. Enzyme Inhibition

Research indicates that derivatives of benzoic acid, including the pyrrolidine-substituted variants, exhibit selective inhibition of butyrylcholinesterase (BChE). For instance, studies have shown that certain compounds in this class can significantly inhibit BChE activity, which is crucial for therapeutic strategies against neurodegenerative diseases such as Alzheimer's disease. The inhibition mechanism involves binding to both the catalytic active site and the peripheral anionic site of BChE, leading to enhanced selectivity over acetylcholinesterase (AChE) .

CompoundIC50 (μM)Selectivity (BChE/AChE)
This compound2.68 ± 0.28High

2. Neuroprotective Effects

In vitro studies using SH-SY5Y neuroblastoma cells have demonstrated that this compound protects against amyloid-beta (Aβ)-induced toxicity. At concentrations of 5 μM and 10 μM, it significantly increased cell viability compared to untreated controls. The protective mechanism appears to involve the reduction of oxidative stress and modulation of apoptotic pathways .

Treatment Concentration (μM)Cell Viability (%)
Control63.21 ± 1.30
This compound (5 μM)84.74 ± 1.77
This compound (10 μM)91.14 ± 1.25

3. Cytotoxicity Assessment

The cytotoxicity profile of this compound was evaluated alongside its protective effects on neuronal cells. Results indicated no significant cytotoxic effects at the tested concentrations, suggesting a favorable safety profile for further development .

Case Study: Neuroprotection in Alzheimer's Disease Models

A recent study explored the neuroprotective effects of various pyrrolidine derivatives in models of Alzheimer's disease. The findings highlighted that compounds similar to this compound not only inhibited BChE effectively but also demonstrated significant protective effects against Aβ-induced neurotoxicity in cellular models . This positions such compounds as promising candidates for further investigation in therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthetic routes typically involve reductive amination or substitution reactions. For example, palladium on carbon (Pd/C) with hydrogen gas can reduce intermediates like nitro or cyano groups to amines, critical for forming the ethylamino linker . Pyrrolidine derivatives are often synthesized via nucleophilic substitution under controlled pH and temperature, with methanol or ethanol as solvents to enhance reaction efficiency . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize side products like sulfoxide derivatives (from over-oxidation) or incomplete substitutions .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of pyrrolidinyl, ethylamino, and benzoic acid moieties by analyzing chemical shifts and coupling patterns .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection quantifies purity and identifies impurities (e.g., unreacted intermediates or epimers) .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves the solid-state structure, confirming bond lengths, angles, and stereochemistry .

Q. How should researchers address challenges related to impurity profiling and isomer separation during synthesis?

Methodological Answer: Impurities such as epimers or sulfone by-products can arise during oxidation or substitution steps. Use sodium methoxide for selective substitutions to reduce side reactions . For isomer separation, employ chiral chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate stereoisomers . Dynamic HPLC methods with chiral columns are recommended for real-time monitoring of enantiomeric excess .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Molecular docking studies using SMILES or InChI descriptors (e.g., from ChemSpider) model binding affinities to targets like kinases or GPCRs . Density Functional Theory (DFT) calculations optimize the compound’s conformation in aqueous or lipid environments. Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding constants .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry?

Methodological Answer: Systematically modify substituents (e.g., fluorophenyl groups or ester analogs) and test bioactivity. For instance, replacing the benzoic acid with a sulfonamide group can alter solubility and target selectivity . Use in vitro assays (e.g., enzyme inhibition or cell viability) to correlate structural changes with activity. Quantitative SAR (QSAR) models incorporating logP, polar surface area, and hydrogen-bonding capacity predict pharmacokinetic properties .

Q. What crystallographic methods are used to resolve the compound’s solid-state structure and confirm stereochemistry?

Methodological Answer: Single-crystal XRD with synchrotron radiation provides high-resolution data (<1 Å) to map electron density and assign absolute configuration . For co-crystals (e.g., with 2-aminobenzoic acid), analyze hydrogen-bonding networks and π-π stacking interactions to explain stability and solubility . Refinement software (e.g., SHELXL) adjusts thermal parameters and occupancy rates for disordered atoms .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition or receptor modulation activity?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against tyrosine kinases .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for GPCRs .
  • Cellular Uptake Studies: LC-MS/MS tracks intracellular concentrations in cancer cell lines to assess permeability .

Q. How do pH and solvent systems affect the compound’s stability during long-term storage?

Methodological Answer: Stability studies in buffered solutions (pH 3–9) reveal degradation pathways (e.g., hydrolysis of the ethylamino linker in acidic conditions). Store lyophilized powder at -20°C in inert solvents (e.g., DMSO-d₆) to prevent oxidation. Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.